COX-1/COX-2 Inhibition Potency: Balanced High-Affinity vs. Tenoxicam
Lornoxicam exhibits a balanced, high-potency inhibition of both COX-1 and COX-2, demonstrating approximately 100-fold greater potency as a COX inhibitor than its oxicam analog Tenoxicam [1]. This is reflected in the IC50 values for COX inhibition, where Lornoxicam's values are in the low nanomolar range (0.005 μM and 0.008 μM), while Tenoxicam's reported COX-related activity is in the micromolar range [1][2].
| Evidence Dimension | In vitro COX inhibition potency (IC50) |
|---|---|
| Target Compound Data | COX-1: IC50 = 0.005 μM (5 nM); COX-2: IC50 = 0.008 μM (8 nM) [1][2] |
| Comparator Or Baseline | Tenoxicam (oxicam analog): IC50 for HO. radical scavenging = 56.7 μM [1] |
| Quantified Difference | Lornoxicam is approximately 100 times more potent as a COX inhibitor than Tenoxicam [1] |
| Conditions | In vitro cell-based assays; human washed platelets (COX-1) and J774.2/Mono Mac 6 cells (COX-2) for Lornoxicam [2] |
Why This Matters
Substantially higher potency translates to lower effective doses for achieving therapeutic COX inhibition, potentially reducing overall drug exposure and improving tolerability profiles.
- [1] Berg J, Fellier H, Christoph T, Grarup J, Stimmeder D. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro. Inflamm Res. 1999;48(7):369-379. doi:10.1007/s000110050474 View Source
- [2] Radhofer-Welte S, Rabasseda X. Lornoxicam, a new potent NSAID with an improved tolerability profile. Drugs Today (Barc). 2000;36(1):55-76. doi:10.1358/dot.2000.36.1.1004386 View Source
